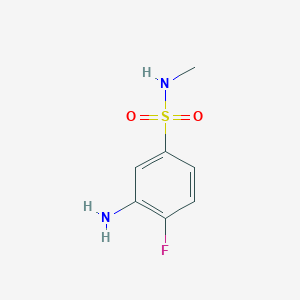![molecular formula C12H11FN2O B3073185 1-[(4-fluorophenyl)methyl]-5-oxopyrrolidine-3-carbonitrile CAS No. 1017397-80-6](/img/structure/B3073185.png)
1-[(4-fluorophenyl)methyl]-5-oxopyrrolidine-3-carbonitrile
Descripción general
Descripción
1-[(4-fluorophenyl)methyl]-5-oxopyrrolidine-3-carbonitrile is a chemical compound with the molecular formula C12H11FN2O. It is characterized by the presence of a fluorophenyl group attached to a pyrrolidine ring, which also contains a carbonitrile and a ketone functional group.
Métodos De Preparación
The synthesis of 1-[(4-fluorophenyl)methyl]-5-oxopyrrolidine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, often using a fluorinated benzyl halide.
Addition of the Carbonitrile Group: The carbonitrile group is typically added through a cyanation reaction, using reagents such as sodium cyanide or potassium cyanide under controlled conditions.
Ketone Formation: The ketone functional group is introduced through an oxidation reaction, often using oxidizing agents like potassium permanganate or chromium trioxide
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process .
Análisis De Reacciones Químicas
1-[(4-fluorophenyl)methyl]-5-oxopyrrolidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids using strong oxidizing agents.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Hydrolysis: The carbonitrile group can be hydrolyzed to form carboxylic acids or amides under acidic or basic conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium cyanide). The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-[(4-fluorophenyl)methyl]-5-oxopyrrolidine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of advanced materials, including polymers and nanomaterials.
Biological Studies: It is used in studies exploring its biological activity, including its potential as an antimicrobial or anticancer agent.
Industrial Applications: The compound is explored for its use in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes
Mecanismo De Acción
The mechanism of action of 1-[(4-fluorophenyl)methyl]-5-oxopyrrolidine-3-carbonitrile involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the carbonitrile and ketone groups can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
1-[(4-fluorophenyl)methyl]-5-oxopyrrolidine-3-carbonitrile can be compared with similar compounds such as:
1-[(4-fluorophenyl)methyl]-5-oxopyrrolidine-3-carboxamide: This compound has an amide group instead of a carbonitrile group, which can alter its reactivity and biological activity.
1-[(4-fluorophenyl)methyl]-5-hydroxypyrrolidine-3-carbonitrile: The presence of a hydroxyl group can influence its solubility and hydrogen bonding capabilities.
1-[(4-fluorophenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid: The carboxylic acid group can participate in different types of chemical reactions compared to the carbonitrile group
These comparisons highlight the unique features of this compound, such as its specific functional groups and their impact on its chemical and biological properties.
Propiedades
IUPAC Name |
1-[(4-fluorophenyl)methyl]-5-oxopyrrolidine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O/c13-11-3-1-9(2-4-11)7-15-8-10(6-14)5-12(15)16/h1-4,10H,5,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUSGKIQECFLDNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=C(C=C2)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[2-(2-Methylpiperidin-1-yl)ethyl]aniline](/img/structure/B3073117.png)
![4-[(2-Methoxyphenyl)methyl]oxan-4-amine](/img/structure/B3073126.png)

![2-[2-(3-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid](/img/structure/B3073137.png)
![2-[6-Oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propanoic acid](/img/structure/B3073142.png)
![3-[(4-Tert-butylphenyl)sulfonyl]propanoic acid](/img/structure/B3073145.png)



![2-[4-(Furan-2-yl)-1,3-thiazol-2-yl]ethan-1-amine](/img/structure/B3073175.png)


